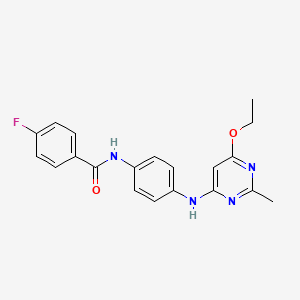

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-8-10-17(11-9-16)25-20(26)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKKLKLIDFLISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.

Molecular Structure

The compound features a complex structure comprised of a pyrimidine ring, an amine group, and a fluorobenzene moiety. The molecular formula is , with a molecular weight of 402.4 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN4O3S |

| Molecular Weight | 402.4 g/mol |

| CAS Number | 946274-11-9 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrimidine Ring : The ethoxy and methyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.

- Coupling Reaction : The pyrimidine derivative is then coupled with an appropriate aniline derivative under acidic or basic conditions to yield the final product.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound may inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects such as:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting pathways involved in tumor growth.

- Anti-inflammatory Effects : The structural features may enable it to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Research Findings

Research has highlighted several promising findings regarding the biological activity of this compound:

- Antitumor Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes linked to cancer progression, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. Researchers observed:

- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 10 µM after 48 hours of exposure.

- Mechanistic Insights : Further analysis revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Benzamides with Varied Substituents

Key Compounds :

Analysis :

- Substituent Effects: Electron-donating groups (e.g., ethoxy, methyl) on pyrimidine enhance solubility and bioavailability, while electron-withdrawing groups (e.g., fluoro) on benzamide improve metabolic stability . Replacement of the amino linker with sulfamoyl (C₁₉H₁₇FN₄O₃S) introduces hydrogen-bonding capacity, which may enhance target binding .

Fluorobenzamide Derivatives with Diverse Core Structures

Key Compounds :

Analysis :

- Core Modifications: Thienopyrimidine cores (e.g., C₁₄H₈ClFN₂OS) introduce sulfur atoms, which may confer redox activity or metal-binding properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.